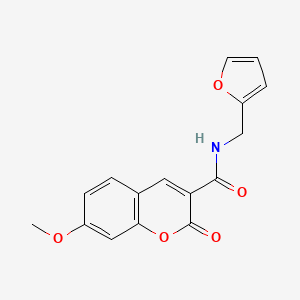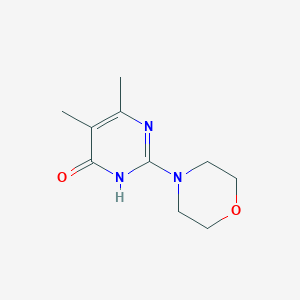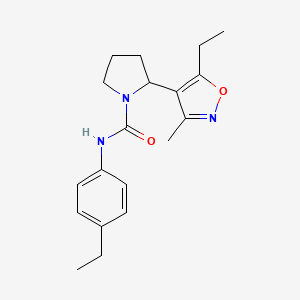
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, also known as FMMC, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential applications in various fields, including cancer research, neurology, and pharmacology. In cancer research, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been investigated for its potential neuroprotective effects and as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In pharmacology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been studied for its potential as a drug candidate for various conditions, including pain, inflammation, and cardiovascular diseases.
Wirkmechanismus
The mechanism of action of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cancer cell growth and neurodegeneration. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anti-cancer effects. N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has also been shown to inhibit the production of inflammatory cytokines, such as TNF-alpha and IL-6, which may contribute to its anti-inflammatory effects. In neurology, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has been shown to protect against oxidative stress and neurotoxicity, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential for multiple applications. However, N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide also has limitations, including its limited solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for the study of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide, including the investigation of its potential as a drug candidate for various conditions, the elucidation of its mechanism of action, and the development of more efficient synthesis methods. Additionally, further studies are needed to determine the optimal dosage and administration of N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide for various applications.
Synthesemethoden
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide can be synthesized through a multistep process involving the condensation of 2-furylacetaldehyde with 7-methoxy-4-methylcoumarin, followed by the reaction with ammonium carbonate and acetic anhydride. The final product is obtained through purification using column chromatography.
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-7-methoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO5/c1-20-11-5-4-10-7-13(16(19)22-14(10)8-11)15(18)17-9-12-3-2-6-21-12/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTSDUFMLKVXCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-furylmethyl)-7-methoxy-2-oxo-2H-chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-{1-[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6078940.png)

![N-cycloheptyl-2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6078948.png)
![2-[1-(2,2-dimethylpropyl)-4-(6-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6078969.png)

![5-(4-methoxyphenyl)-N-3-pyridinyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6078976.png)
![2-[(4-bromophenyl)imino]-N-{4-[chloro(difluoro)methoxy]phenyl}-3-ethyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B6078978.png)

![[1-({5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetyl)-3-piperidinyl](2-pyridinyl)methanone](/img/structure/B6078987.png)
![3-{2-oxo-2-[4-(2-pyridinylmethyl)-1-piperazinyl]ethyl}-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B6078995.png)
![2-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6078999.png)
![N-(2-methoxyethyl)-6-[2-(3-pyridinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6079005.png)
![ethyl (diethoxymethyl)[(diethylamino)methyl]phosphinate](/img/structure/B6079007.png)
![3-{1-[(5-methyl-2-pyrazinyl)carbonyl]-3-piperidinyl}-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B6079012.png)